

Spectroscopic Data of 4-(4-Bromophenyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Bromophenyl)piperidine

Cat. No.: B1334083

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **4-(4-Bromophenyl)piperidine**, a valuable building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

4-(4-Bromophenyl)piperidine is a heterocyclic compound with a piperidine ring attached to a bromophenyl group. Its structural features make it a versatile intermediate in the synthesis of various biologically active molecules. Accurate and detailed spectroscopic data are crucial for its identification, characterization, and quality control in research and development settings. This document serves as a centralized resource for this critical information.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data obtained for **4-(4-Bromophenyl)piperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **4-(4-Bromophenyl)piperidine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.31	d	2H	8.0	Ar-H
7.13	d	2H	8.0	Ar-H
3.09-3.06	m	2H	Piperidine-H (axial, C2/C6)	
2.64-2.70	m	2H	Piperidine-H (equatorial, C2/C6)	
2.55-2.56	m	1H	Piperidine-H (C4)	
1.61-1.70	m	2H	Piperidine-H (axial, C3/C5)	
1.55-1.59	m	2H	Piperidine-H (equatorial, C3/C5)	

Solvent: MeOD, Spectrometer Frequency: 400 MHz[1]

Table 2: ^{13}C NMR Spectroscopic Data of **4-(4-Bromophenyl)piperidine**

Chemical Shift (δ) ppm	Assignment
145.3	Ar-C (quaternary)
131.2	Ar-C
128.5	Ar-C
128.2	Ar-C
119.4	Ar-C (C-Br)
45.6	Piperidine-C (C2/C6)
41.4	Piperidine-C (C4)
32.7	Piperidine-C (C3/C5)

Solvent: MeOD, Spectrometer Frequency: 100 MHz[1]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of **4-(4-Bromophenyl)piperidine**

m/z	Ion
241	[M+H] ⁺

Ionization Method: Electrospray Ionization (ESI)[1]

Infrared (IR) Spectroscopy

While a complete, assigned IR spectrum for **4-(4-Bromophenyl)piperidine** is not readily available in the cited literature, the expected characteristic absorption bands for its key functional groups are presented below based on established ranges for similar compounds.

Table 4: Predicted FT-IR Absorption Bands for **4-(4-Bromophenyl)piperidine**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3300-3500	Medium	N-H Stretch (piperidine)
3000-3100	Medium	Aromatic C-H Stretch
2850-2950	Medium-Strong	Aliphatic C-H Stretch (piperidine)
1590-1600	Medium	Aromatic C=C Stretch
1450-1500	Medium	Aromatic C=C Stretch
1000-1100	Strong	C-N Stretch
800-840	Strong	p-disubstituted benzene C-H bend
500-600	Medium-Strong	C-Br Stretch

Experimental Protocols

The following sections describe the methodologies used to obtain the spectroscopic data presented above.

Synthesis of 4-(4-Bromophenyl)piperidine

The compound was synthesized from 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine. To a solution of the starting material (0.90 g, 3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL), a Rh/C catalyst (0.060 g) was added. The reaction mixture was stirred under a hydrogen atmosphere (100 psi) at room temperature for 24 hours. After the reaction, the mixture was filtered through Celite®, and the filtrate was concentrated to yield **4-(4-bromophenyl)piperidine** as a white solid (0.91 g, 98% yield).[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated methanol (MeOD). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry

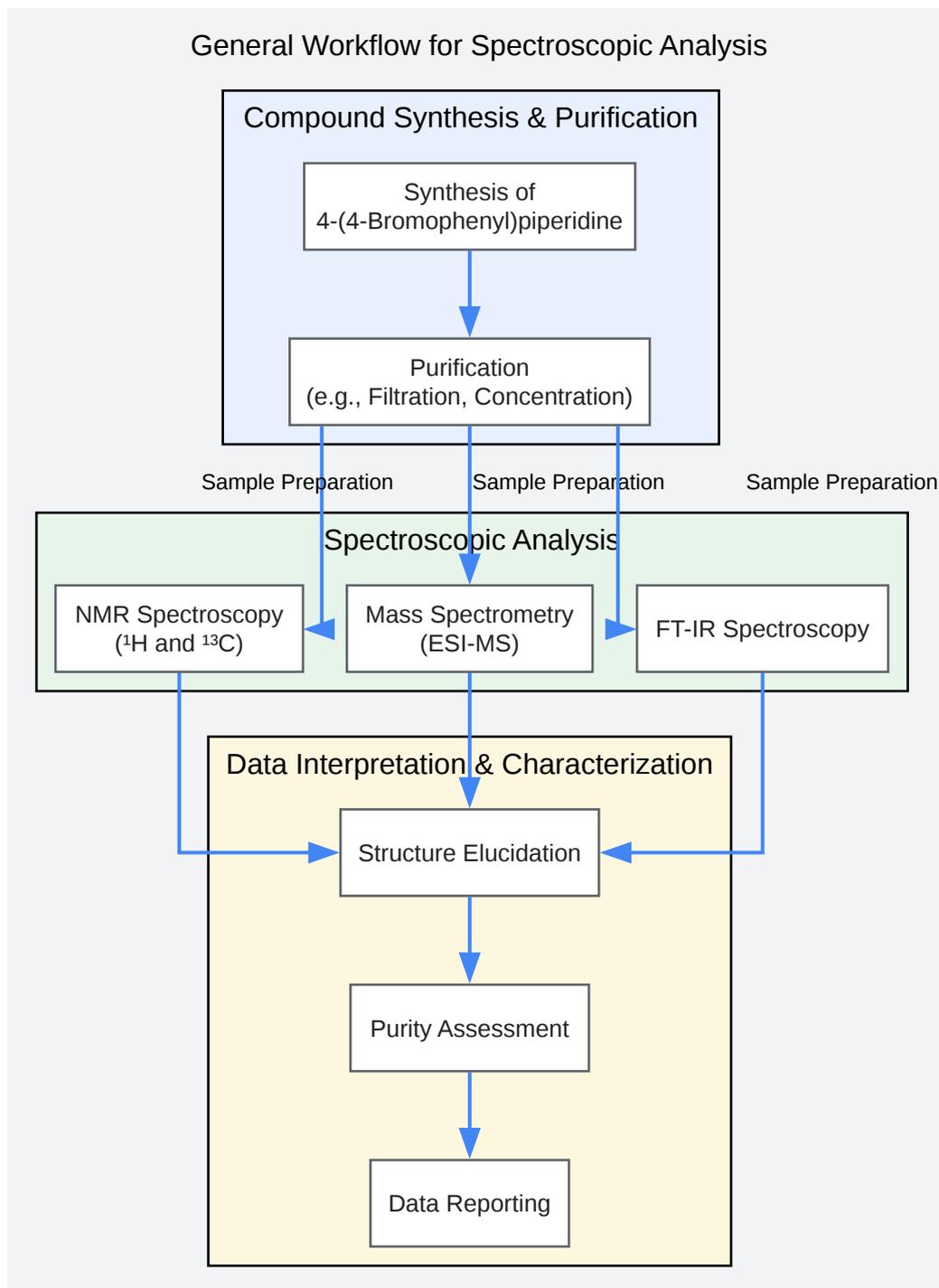
Mass spectrometry was performed using an electrospray ionization (ESI) source in positive ion mode. The sample was introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the protonated molecule $[M+H]^+$ was determined.^[1]

FT-IR Spectroscopy (General Protocol)

For a solid sample like **4-(4-Bromophenyl)piperidine**, the FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of the sample is intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm^{-1} .

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-(4-Bromophenyl)piperidine**.



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References

- 1. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
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